5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is a heterocyclic compound that features both indazole and thiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethoxyindazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the thiazole moiety and is known for its antimicrobial properties.
Indazole: Shares the indazole moiety and is studied for its anticancer activity.
Thiazole: A simpler structure that is a key component of many biologically active molecules.
Uniqueness
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is unique due to the combination of both indazole and thiazole moieties, which can lead to a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic potential compared to compounds with only one of these moieties .
Properties
CAS No. |
58522-55-7 |
---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N3O2S/c1-16-10-5-8-7-15(12-13-3-4-18-12)14-9(8)6-11(10)17-2/h3-7H,1-2H3 |
InChI Key |
RXCVFRWBGRKLGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.